(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL
Overview
Description
(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL is a heterocyclic organic compound with the molecular formula C4H4FNOS. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the second position and a hydroxymethyl group at the fourth position of the thiazole ring.
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which 4-thiazolemethanol, 2-fluoro- belongs, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring, which indicates more negatively charged nitrogen than carbon and sulfur atoms, plays a significant role in drug-target protein interaction . Substituents at different positions on the thiazole ring can alter these interactions and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substituents on the thiazole ring .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-FLUORO-1,3-THIAZOL-4-YL)METHANOL typically involves the introduction of the fluorine atom and the hydroxymethyl group onto the thiazole ring. One common method is the reaction of 2-fluorothiazole with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions
Major Products Formed
Oxidation: Formation of 2-fluoro-4-thiazolecarboxaldehyde or 2-fluoro-4-thiazolecarboxylic acid.
Reduction: Formation of 2-fluoro-4-thiazolidinemethanol.
Substitution: Formation of various 2-substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Comparison with Similar Compounds
Similar Compounds
4-Thiazolemethanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluorothiazole:
Thiazole: The parent compound, which serves as the basis for various derivatives .
Uniqueness
(2-FLUORO-1,3-THIAZOL-4-YL)METHANOL is unique due to the presence of both the fluorine atom and the hydroxymethyl group. This combination can enhance its reactivity and specificity in chemical reactions and biological interactions. The fluorine atom can increase the compound’s stability and lipophilicity, while the hydroxymethyl group can provide additional sites for further functionalization .
Properties
IUPAC Name |
(2-fluoro-1,3-thiazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAWEMNLTYCRFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310863 | |
Record name | 2-Fluoro-4-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153027-87-3 | |
Record name | 2-Fluoro-4-thiazolemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153027-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-thiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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